Cas no 2004404-03-7 (3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one)

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one is a heterocyclic compound featuring both piperidine and oxazolidinone functional groups. This structure imparts unique reactivity and potential applications in medicinal chemistry, particularly as a building block for bioactive molecules. The piperidine moiety enhances lipophilicity and membrane permeability, while the oxazolidinone ring contributes to structural rigidity and hydrogen-bonding capacity. The propyl linker provides flexibility, facilitating optimal molecular interactions. This compound is of interest in the synthesis of pharmacologically active agents, including central nervous system (CNS) targeting molecules, due to its balanced physicochemical properties. Its versatility makes it a valuable intermediate in drug discovery and development.
3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one structure
2004404-03-7 structure
Product name:3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one
CAS No:2004404-03-7
MF:C11H20N2O2
MW:212.288702964783
CID:6339412
PubChem ID:17785481

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one Chemical and Physical Properties

Names and Identifiers

    • SCHEMBL10778747
    • EN300-7460257
    • 3-(3-piperidin-1-ylpropyl)-1,3-oxazolidin-2-one
    • 2004404-03-7
    • 3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
    • 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one
    • Inchi: 1S/C11H20N2O2/c14-11-13(9-10-15-11)8-4-7-12-5-2-1-3-6-12/h1-10H2
    • InChI Key: KPAGCBDAJXZVAC-UHFFFAOYSA-N
    • SMILES: O1C(N(CC1)CCCN1CCCCC1)=O

Computed Properties

  • Exact Mass: 212.152477885g/mol
  • Monoisotopic Mass: 212.152477885g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 4
  • Complexity: 215
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.1
  • Topological Polar Surface Area: 32.8Ų

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-7460257-0.5g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95.0%
0.5g
$824.0 2025-03-11
Enamine
EN300-7460257-0.25g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95.0%
0.25g
$524.0 2025-03-11
Enamine
EN300-7460257-10.0g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95.0%
10.0g
$4545.0 2025-03-11
Enamine
EN300-7460257-1.0g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95.0%
1.0g
$1057.0 2025-03-11
1PlusChem
1P028LKZ-250mg
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95%
250mg
$710.00 2023-12-19
Aaron
AR028LTB-10g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95%
10g
$6275.00 2023-12-15
1PlusChem
1P028LKZ-100mg
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95%
100mg
$515.00 2023-12-19
Enamine
EN300-7460257-5.0g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95.0%
5.0g
$3065.0 2025-03-11
Enamine
EN300-7460257-0.1g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95.0%
0.1g
$366.0 2025-03-11
1PlusChem
1P028LKZ-1g
3-[3-(piperidin-1-yl)propyl]-1,3-oxazolidin-2-one
2004404-03-7 95%
1g
$1369.00 2023-12-19

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one Related Literature

Additional information on 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one: A Comprehensive Overview

3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one is a compound with the CAS number 2004404-03-7, which has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique structural features and potential applications in drug development and chemical synthesis. The molecule consists of a 1,3-oxazolidinone ring, which is a five-membered lactam, fused with a piperidine moiety through a propyl chain. This combination imparts the compound with interesting physicochemical properties and biological activities.

Recent studies have highlighted the importance of 1,3-oxazolidinones as versatile building blocks in medicinal chemistry. These structures are known for their ability to form stable amide bonds, making them ideal for drug delivery systems and peptide synthesis. The incorporation of a piperidine group further enhances the compound's versatility, as piperidine derivatives are widely used in the development of bioactive molecules due to their ability to interact with various biological targets.

The synthesis of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one typically involves multi-step reactions, including nucleophilic substitutions and cyclizations. Researchers have explored various synthetic pathways to optimize the yield and purity of this compound. For instance, a recent study published in *Journal of Medicinal Chemistry* demonstrated a novel approach using microwave-assisted synthesis to achieve higher yields and shorter reaction times.

In terms of biological activity, this compound has shown promising results in preclinical studies. It exhibits moderate inhibitory effects on certain enzymes, making it a potential candidate for therapeutic interventions. Additionally, its ability to penetrate cellular membranes suggests it could be useful in drug delivery systems targeting specific tissues or organs.

From an analytical standpoint, the characterization of 3-(3-Piperidin-1-ylpropyl)-1,3-oxazolidin-2-one has been carried out using advanced spectroscopic techniques such as NMR and mass spectrometry. These analyses have confirmed the compound's molecular structure and provided insights into its stereochemistry and conformational flexibility.

Looking ahead, the development of 2004404-03-7 is expected to contribute significantly to the field of medicinal chemistry. Its unique combination of structural features makes it a valuable tool for researchers exploring new drug candidates or advanced chemical intermediates. As ongoing studies continue to uncover its full potential, this compound is poised to play a crucial role in advancing therapeutic solutions across various disease areas.

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